

Application of Antiblaze 100 in Epoxy Resins and Coatings: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiblaze 100 is a chlorinated phosphate ester flame retardant additive designed to enhance the fire resistance of polymeric materials. Its chemical structure, rich in phosphorus and chlorine, allows it to effectively interrupt the combustion cycle in both the gas and condensed phases. This document provides detailed application notes and experimental protocols for the use of **Antiblaze 100** in epoxy resins and coatings.

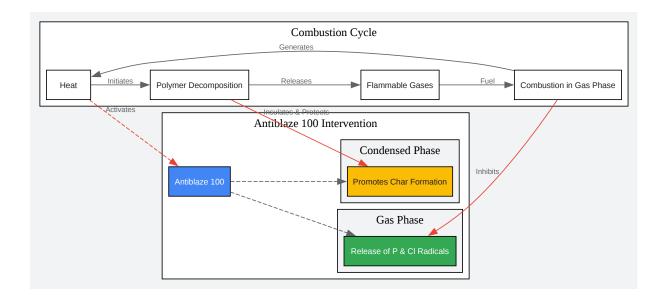
Mechanism of Action

Antiblaze 100 functions as a flame retardant through a combination of gas phase and condensed phase mechanisms.

- Gas Phase Inhibition: Upon heating, Antiblaze 100 decomposes to release phosphorus- and chlorine-containing radicals. These radicals act as scavengers in the gas phase, interrupting the high-energy, free-radical chain reactions of combustion. This process reduces the generation of flammable gases and cools the flame front.
- Condensed Phase Charring: In the solid state (condensed phase), the phosphoruscontaining compounds promote the formation of a stable, insulating char layer on the surface of the epoxy material. This char acts as a physical barrier, limiting the heat transfer to the



underlying polymer and restricting the release of flammable volatiles into the gas phase. The chlorine content also contributes to char formation.



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Caption: Flame retardant mechanism of Antiblaze 100.

Application in Epoxy Resins

Antiblaze 100 can be incorporated into epoxy resin formulations as an additive flame retardant. It is physically mixed with the epoxy resin or hardener before curing.

Performance Data

The following table summarizes the expected flame retardant performance of epoxy resins formulated with a chlorinated phosphate ester similar to **Antiblaze 100**. The data is based on studies of tris(2-chloroethyl) phosphate (TCEP) and tris(1-chloro-2-propyl) phosphate (TCPP) in an epoxy composite.[1][2]



Table 1: Flame Retardant Properties of Epoxy Composites with Chlorinated Phosphate Esters

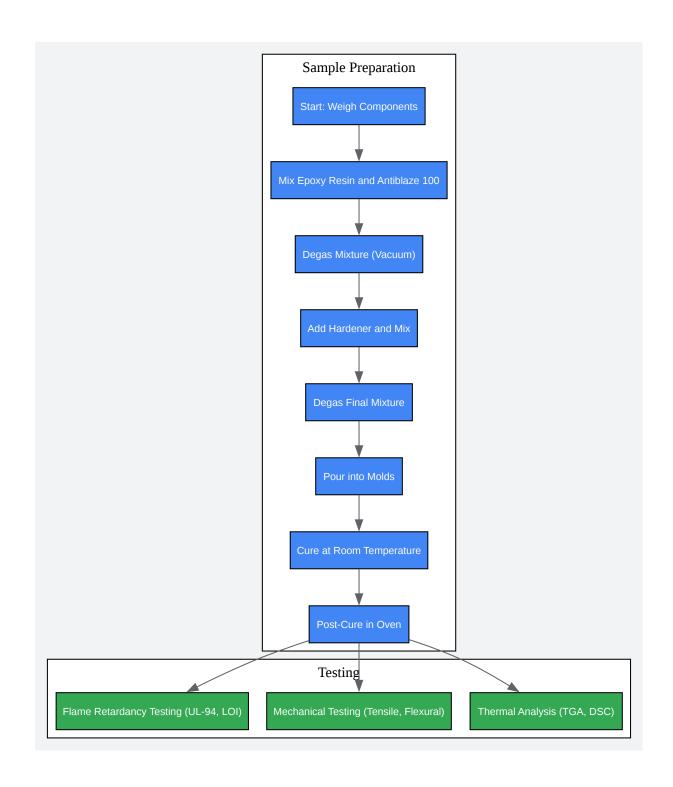
Property	Test Method	Neat Epoxy	Epoxy + 40 parts by mass TCEP	Epoxy + 40 parts by mass TCPP
Limiting Oxygen Index (LOI), %	ASTM D2863	19	25	31
UL-94 Rating	UL-94	Fails	V-1	V-0

Note: This data is for TCEP and TCPP and should be considered as an estimation of the performance of **Antiblaze 100**. Actual performance will depend on the specific epoxy system and curing conditions.

Experimental Protocol: Preparation and Testing of Epoxy Resin Samples

This protocol describes the preparation of epoxy resin samples for flame retardancy and mechanical testing.





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Caption: Workflow for epoxy resin sample preparation and testing.



Materials and Equipment:

- Epoxy Resin (e.g., Diglycidyl ether of bisphenol A DGEBA)
- Hardener (e.g., Polyaminoamide or anhydride based)
- Antiblaze 100
- Silicone molds for test specimens (UL-94, tensile, flexural bars)
- Vacuum desiccator or chamber
- Mechanical stirrer
- · Oven for post-curing
- Testing equipment: UL-94 test chamber, LOI apparatus, Universal Testing Machine, DSC/TGA instrument.

Procedure:

- Preparation of the Epoxy-Flame Retardant Mixture:
 - Accurately weigh the desired amount of epoxy resin into a mixing vessel.
 - Add the calculated amount of **Antiblaze 100** to the epoxy resin. Loading levels can be varied (e.g., 10, 20, 30, 40 parts by mass per 100 parts of resin) to evaluate the effect on performance.
 - Mix thoroughly with a mechanical stirrer until a homogeneous mixture is obtained.
 - Place the mixture in a vacuum desiccator to remove any entrapped air bubbles.
- Addition of Hardener and Curing:
 - Add the stoichiometric amount of hardener to the epoxy-flame retardant mixture.
 - Mix thoroughly, ensuring a uniform dispersion of the hardener.



- Degas the final mixture under vacuum for a short period to remove any air introduced during mixing.
- Pour the mixture into pre-heated and release-agent-coated silicone molds of the required dimensions for each test.
- Allow the samples to cure at ambient temperature for 24 hours.
- Post-cure the samples in an oven at a temperature and duration recommended for the specific epoxy system (e.g., 80°C for 4 hours).

Testing:

- Flame Retardancy:
 - UL-94 Vertical Burn Test: Conduct the test according to the ASTM D3801 standard on specimens of appropriate dimensions. Record the after-flame time, after-glow time, and whether flaming drips ignite the cotton below.
 - Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to support candle-like combustion of the material according to ASTM D2863.
- Mechanical Properties:
 - Tensile Strength and Modulus: Perform tensile tests according to ASTM D638 on dogbone shaped specimens.
 - Flexural Strength and Modulus: Conduct three-point bending tests according to ASTM D790.
- Thermal Properties:
 - Thermogravimetric Analysis (TGA): Analyze the thermal stability and char yield of the material.
 - Differential Scanning Calorimetry (DSC): Determine the glass transition temperature
 (Tg) of the cured epoxy.



Application in Coatings

Antiblaze 100 can be used as a flame retardant additive in various coating formulations, including epoxy-based coatings, to reduce the flammability of the coated substrate.

Formulation Guidance

Antiblaze 100 should be incorporated during the pigment grinding stage or added to the let-down stage with good agitation to ensure uniform distribution within the coating. The optimal loading level will depend on the specific coating formulation, the substrate to be protected, and the required level of fire retardancy. It is recommended to start with a loading level of 10-20% by weight on total solids and optimize based on performance testing.

Experimental Protocol: Preparation and Testing of Flame-Retardant Coatings

This protocol outlines the steps for preparing a simple flame-retardant epoxy coating and testing its performance.





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Caption: Workflow for flame-retardant coating formulation and testing.



Materials and Equipment:

- Epoxy Resin (Part A)
- Curing Agent (Part B)
- Antiblaze 100
- Pigments and Fillers (e.g., Titanium Dioxide, Talc)
- Solvents (if applicable)
- High-speed disperser
- Coating applicator (e.g., drawdown bar, spray gun)
- Substrate panels (e.g., steel, wood)
- Flame spread test apparatus (e.g., Steiner Tunnel for ASTM E84)
- Adhesion tester
- Hardness tester

Procedure:

- Coating Formulation:
 - In a suitable mixing vessel, combine the epoxy resin (Part A) and Antiblaze 100.
 - Under high-speed dispersion, add pigments and fillers and disperse until the desired fineness of grind is achieved.
 - In the let-down stage, add any other necessary additives (e.g., flow and leveling agents, defoamers) under agitation.
 - Just before application, add the stoichiometric amount of the curing agent (Part B) and mix thoroughly.



- Application and Curing:
 - Apply the formulated coating to the substrate panels at a specified wet film thickness.
 - Allow the coated panels to cure under the conditions recommended for the epoxy system (ambient or elevated temperature).

· Testing:

- Flame Spread Test: Evaluate the surface burning characteristics of the coated substrate
 using a standard test method such as ASTM E84 (Steiner Tunnel Test) or a smaller scale
 test like ASTM E162 (Radiant Panel Flame Spread Test).
- Adhesion: Measure the adhesion of the coating to the substrate using a method like ASTM D3359 (cross-cut tape test).
- Mechanical Properties: Evaluate properties such as pencil hardness (ASTM D3363) and impact resistance (ASTM D2794).

Safety Precautions

Antiblaze 100 is a chemical additive and should be handled in accordance with its Safety Data Sheet (SDS). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.

Disclaimer

The information provided in this document is intended for guidance and is based on available literature for similar chemical compounds. It is essential for the user to conduct their own tests to determine the suitability of **Antiblaze 100** for their specific application and to ensure that the final product meets all required performance and safety standards.

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